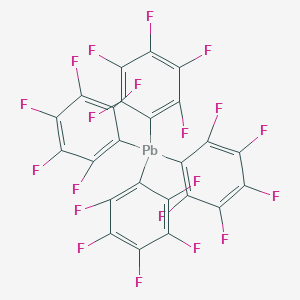

Plumbane, tetrakis(pentafluorophenyl)-

Description

Historical Context within Group 14 Organometallic Chemistry

The synthesis and characterization of organometallic compounds of Group 14 elements (carbon, silicon, germanium, tin, and lead) have a rich history. The simplest hydride of lead, plumbane (B1204880) (PbH₄), is notoriously unstable. researchgate.netresearchgate.net This inherent instability of the lead-hydrogen bond spurred interest in stabilizing the lead(IV) oxidation state through the formation of more robust lead-carbon bonds. Early research in the mid-20th century saw the synthesis of various tetraalkyl and tetraaryl lead compounds.

A significant advancement in this area was the synthesis of perfluorinated organometallic compounds. In 1965, a pivotal paper by Christ Tamborski, Edward J. Soloski, and Stanley M. Dec in the Journal of Organometallic Chemistry detailed the synthesis of several pentafluorophenyl organometallic compounds of Group 14 elements, including tetrakis(pentafluorophenyl)plumbane. google.com This work opened a new chapter in organolead chemistry, allowing for the study of lead centers bonded to highly electronegative aryl groups.

Significance of Perfluorinated Organometallics in Contemporary Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties. Perfluorinated compounds often exhibit high thermal stability, chemical inertness, and unique electronic characteristics. In the context of organometallic chemistry, perfluorinated ligands, such as the pentafluorophenyl group, can significantly influence the properties of the metal center.

Overview of Academic Research Trajectories for Tetrakis(pentafluorophenyl)plumbane

Following its initial synthesis, research on tetrakis(pentafluorophenyl)plumbane has been primarily focused on its fundamental chemical and physical properties. The 1965 study by Tamborski and his colleagues laid the groundwork by not only reporting its synthesis but also investigating its infrared spectrum, thermal stability, and reactivity towards hydrolysis and certain elements like bromine and lithium. google.com

Subsequent research on related perfluorinated organometallic compounds has provided a comparative framework for understanding the properties of tetrakis(pentafluorophenyl)plumbane. For instance, studies on the spectroscopic properties of other tetrakis(pentafluorophenyl) derivatives of Group 14 elements, such as the silicon analogue, offer insights into the expected spectral characteristics of the lead compound. While specific, in-depth studies exclusively on tetrakis(pentafluorophenyl)plumbane are not abundant in the literature, the foundational work provides a solid basis for its chemical identity and behavior.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of tetrakis(pentafluorophenyl)plumbane.

| Property | Value |

| CAS Number | 1111-02-0 |

| Molecular Formula | C₂₄F₂₀Pb |

| Molecular Weight | 875.42 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 211-213 °C |

Data sourced from the 1965 paper by Tamborski, Soloski, and Dec.

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of tetrakis(pentafluorophenyl)plumbane involves the reaction of a lead(IV) halide with a pentafluorophenylating agent. The 1965 publication by Tamborski et al. describes the synthesis via the reaction of lead(IV) chloride with pentafluorophenyllithium in a suitable solvent. google.com

Reaction Scheme:

This reaction follows a standard salt metathesis pathway, where the pentafluorophenyl anion displaces the chloride ions on the lead center.

Reactivity

The chemical behavior of tetrakis(pentafluorophenyl)plumbane is dictated by the strong electron-withdrawing nature of the pentafluorophenyl groups. The foundational study by Tamborski, Soloski, and Dec investigated its reactivity under several conditions: google.com

Hydrolysis: The compound was studied for its stability towards water.

Thermal Stability: The thermal decomposition of the compound was examined.

Reactions with Elements: Its reactivity with bromine and lithium was explored.

The presence of the perfluorinated aryl groups is expected to confer a higher degree of stability to the lead-carbon bonds compared to their non-fluorinated counterparts.

Spectroscopic Data

Detailed spectroscopic data for tetrakis(pentafluorophenyl)plumbane is limited in publicly accessible literature. However, based on the initial characterization and data from analogous compounds, the following can be inferred:

Infrared (IR) Spectroscopy

The 1965 paper by Tamborski, Soloski, and Dec reported the infrared analysis of tetrakis(pentafluorophenyl)plumbane. google.com The IR spectrum would be characterized by strong absorption bands corresponding to the C-F stretching vibrations of the pentafluorophenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

The mass spectrum of tetrakis(pentafluorophenyl)plumbane would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of pentafluorophenyl radicals. For comparison, the mass spectrum of the silicon analogue, tetrakis(pentafluorophenyl)silane, has been reported.

Properties

CAS No. |

1111-02-0 |

|---|---|

Molecular Formula |

C24F20Pb |

Molecular Weight |

875 g/mol |

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane |

InChI |

InChI=1S/4C6F5.Pb/c4*7-2-1-3(8)5(10)6(11)4(2)9; |

InChI Key |

NIZVWYJQMRLKOH-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |

Other CAS No. |

1111-02-0 |

Synonyms |

Tetrakis(pentafluorophenyl)plumbane |

Origin of Product |

United States |

Synthetic Strategies for Tetrakis Pentafluorophenyl Plumbane

Precursor Synthesis and Derivatization Approaches

Synthesis of Pentafluorophenyl Organometallic Reagents

The generation of a pentafluorophenyl carbanion equivalent is the critical first step in introducing the C₆F₅ moiety. Due to the electron-withdrawing nature of the fluorine atoms, the protons on pentafluorobenzene (B134492) are sufficiently acidic to be removed by strong bases, but the most common and reliable methods involve the use of pre-formed organometallic reagents.

Grignard Reagents: The pentafluorophenyl Grignard reagent, C₆F₅MgBr, is a workhorse precursor in this field. It is typically prepared by the reaction of a pentafluorohalobenzene, most commonly bromopentafluorobenzene, with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated, sometimes with the aid of activators like iodine or 1,2-dibromoethane, to ensure the reaction commences smoothly. The resulting dark brown-black solution of the Grignard reagent is then used in subsequent reactions.

Organolithium Reagents: Pentafluorophenyllithium, C₆F₅Li, offers a more reactive alternative to the Grignard reagent. It can be synthesized via a halogen-metal exchange reaction, where a pentafluorohalobenzene is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an ether or hydrocarbon solvent. This method is rapid and efficient, yielding a solution of the organolithium species. An alternative route is the direct deprotonation (metalation) of pentafluorobenzene using a strong, sterically hindered lithium amide base, although this is less common for this specific substrate.

The choice between Grignard and organolithium reagents often depends on the desired reactivity and the nature of the lead precursor used in the subsequent step.

Lead Precursor Selection and Activation

The selection of an appropriate lead salt is crucial for the successful formation of the tetravalent Pb(IV) product. The most common precursors in organolead chemistry are lead(II) and lead(IV) halides.

Lead(IV) Halides: Lead(IV) chloride (PbCl₄) would be the most direct electrophile for reaction with four equivalents of a pentafluorophenyl nucleophile to form the target Pb(IV) compound. However, PbCl₄ is notoriously unstable, readily decomposing to the more stable lead(II) chloride (PbCl₂) and chlorine gas, especially at elevated temperatures. Its use requires careful handling and low-temperature reaction conditions.

Activation of the lead salt is generally not required, as its electrophilicity is sufficient to react with the powerful pentafluorophenyl nucleophiles. The primary consideration is ensuring the lead halide is anhydrous, as any moisture will quench the highly reactive organometallic reagents.

Direct Metallation and Coupling Reactions in Organolead Synthesis

The core of tetrakis(pentafluorophenyl)plumbane synthesis lies in the coupling reaction between the pentafluorophenyl organometallic reagent and the lead halide precursor. This transformation is a classic example of salt metathesis and transmetalation.

The most established method involves the slow addition of a solution of the lead halide (e.g., PbCl₂) in a suitable solvent to a solution of the pre-formed pentafluorophenyl Grignard or lithium reagent at controlled temperatures.

The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and requires anhydrous solvents to prevent the decomposition of the organometallic reagents. The choice of solvent, often diethyl ether or THF, is critical as it must solubilize the reagents and facilitate the reaction while being relatively inert to the highly reactive species involved. Upon completion, the reaction is quenched, and the product is isolated from the resulting mixture of magnesium or lithium salts and potentially elemental lead.

Novel Synthetic Pathways for Organolead Fluorinated Compounds

While the Grignard and organolithium routes are standard, research into organometallic chemistry continues to seek milder, more efficient, or more functional-group-tolerant synthetic methods. For complex fluorinated organolead compounds, several alternative strategies can be envisioned.

Transmetalation from Other Organometallics: A potential route involves the transmetalation of a less reactive organometallic precursor, such as a pentafluorophenylboron organic-chemistry.orgrsc.orgmdpi.com or organotin compound, with a lead salt. For instance, a reaction between a tris(pentafluorophenyl)borane (B72294) and a lead alkoxide or acetate (B1210297) might facilitate the transfer of the C₆F₅ groups to the lead center under specific conditions. These methods can sometimes offer advantages in terms of selectivity and milder reaction conditions.

Suzuki-Miyaura Cross-Coupling: While typically used for C-C bond formation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling could potentially be adapted. acs.orgnih.gov A hypothetical pathway might involve the coupling of a pentafluorophenylboronic acid with a suitable organolead halide, though this is not a standard method for preparing per-arylated lead compounds and would likely face challenges with catalyst turnover and side reactions. acs.org

Optimization of Reaction Conditions and Scalability Considerations

Optimizing the synthesis of tetrakis(pentafluorophenyl)plumbane is essential for maximizing yield, ensuring purity, and enabling safe scale-up. Key parameters must be carefully controlled.

Key Optimization Parameters:

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Stoichiometry | A slight excess of the organometallic reagent is often used to ensure complete consumption of the lead salt. researchgate.net | 4.2 - 4.5 equivalents of C₆F₅M per equivalent of PbX₂. |

| Temperature | Grignard/Lithium reagent formation is often done at 0°C or -78°C respectively. The coupling reaction temperature is critical to balance reaction rate with reagent stability. | -78°C to room temperature. |

| Solvent | Must be anhydrous and inert. Ethers like THF and diethyl ether are common for their ability to solvate Grignard and organolithium reagents. researchgate.net | Diethyl ether, Tetrahydrofuran (THF). |

| Reaction Time | Sufficient time must be allowed for complete substitution on the lead center. Monitoring by techniques like ¹⁹F NMR can determine the endpoint. | Several hours to overnight. |

| Addition Rate | Slow, controlled addition of one reagent to the other is crucial to manage the exothermic nature of the reaction and prevent side reactions. | Dropwise addition over 1-2 hours. |

Scalability Considerations: Scaling up the synthesis introduces several challenges:

Heat Management: The formation of Grignard reagents and their subsequent reaction with lead halides are highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and decomposition of the thermally sensitive reagents.

Reagent Handling: Handling large quantities of pyrophoric alkyllithiums or moisture-sensitive Grignard reagents requires specialized equipment and stringent safety protocols.

Work-up and Purification: The isolation of the product from large volumes of salt byproducts and solvents can be cumbersome. The toxicity of lead compounds necessitates careful handling and waste disposal procedures.

The development of flow chemistry processes could offer a safer and more controlled environment for scaling this type of reaction by providing superior heat and mass transfer. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of Tetrakis Pentafluorophenyl Plumbane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the precise structural details of tetrakis(pentafluorophenyl)plumbane in solution. By analyzing the magnetic properties of various atomic nuclei, including 1H, 13C, 19F, and 207Pb, researchers can map out the connectivity and electronic environment within the molecule.

Proton (1H), Carbon (13C), and Fluorine (19F) NMR Studies

Due to the absence of hydrogen atoms in tetrakis(pentafluorophenyl)plumbane, 1H NMR spectroscopy is not applicable for direct structural analysis of the compound itself but is useful for identifying any residual protonated solvents or impurities.

19F NMR spectroscopy is particularly informative for this compound. The fluorine atoms in the ortho, meta, and para positions of the pentafluorophenyl rings give rise to distinct resonances with characteristic chemical shifts and coupling patterns. In related compounds like tris(pentafluorophenyl)borane (B72294), typical chemical shifts are observed around -129 ppm for the ortho-fluorines, -160 ppm for the meta-fluorines, and -142 ppm for the para-fluorine. hhu.denih.gov These values are sensitive to the electronic environment and can provide insights into the nature of the lead-carbon bond.

A hypothetical representation of the expected 19F NMR chemical shifts for tetrakis(pentafluorophenyl)plumbane is presented in the table below, based on data from analogous compounds.

| Position | Expected Chemical Shift Range (ppm) |

| ortho-F | -125 to -135 |

| meta-F | -155 to -165 |

| para-F | -140 to -150 |

Note: This table is illustrative and based on data for similar pentafluorophenyl compounds. Actual values for tetrakis(pentafluorophenyl)plumbane may vary.

Lead (207Pb) NMR Spectroscopy for Lead Environments

207Pb NMR spectroscopy offers a direct probe into the electronic environment of the central lead atom. The 207Pb nucleus has a very wide chemical shift range, making it highly sensitive to changes in its coordination and electronic structure. For tetrakis(pentafluorophenyl)plumbane, the experimental 207Pb NMR chemical shift has been reported to be -345.0 ppm relative to a standard reference. This upfield shift, when compared to other organolead compounds, reflects the significant electron-withdrawing nature of the four pentafluorophenyl groups attached to the lead atom.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" of the molecule based on its characteristic vibrational modes. These techniques are complementary and offer a detailed understanding of the bonding and symmetry of tetrakis(pentafluorophenyl)plumbane.

Infrared (IR) Absorption Spectroscopy Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of tetrakis(pentafluorophenyl)plumbane is expected to be dominated by strong absorption bands associated with the vibrations of the C-F and C-C bonds within the pentafluorophenyl rings. While a specific, fully assigned IR spectrum for this compound is not available in the provided search results, the NIST Chemistry WebBook indicates the availability of an IR spectrum for the related, non-fluorinated compound, tetraphenylplumbane. nist.gov The vibrational modes of the C6F5 groups are expected to give rise to characteristic bands in the mid-infrared region.

Raman Spectroscopy Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule with a tetrahedral arrangement of the pentafluorophenyl groups around the central lead atom, specific symmetric vibrational modes would be expected to be particularly Raman active. Detailed experimental Raman data for tetrakis(pentafluorophenyl)plumbane is not currently available in the public domain.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The high molecular weight and the presence of multiple fluorine atoms in tetrakis(pentafluorophenyl)plumbane make it an interesting candidate for mass spectrometric analysis.

While a specific mass spectrum for tetrakis(pentafluorophenyl)plumbane was not found, analysis of the closely related silicon analog, tetrakis(pentafluorophenyl)silane, shows a clear molecular ion peak in its mass spectrum. massbank.eu For tetrakis(pentafluorophenyl)plumbane, the molecular ion peak would confirm the elemental composition. Studies on the mass spectrometry of the parent hydride, plumbane (B1204880) (PbH4), indicate that the molecular ion is often not observed due to its instability. cnr.it However, the greater stability of the lead-carbon bonds in the subject compound suggests that the molecular ion may be detectable.

The fragmentation of tetrakis(pentafluorophenyl)plumbane under mass spectrometric conditions would likely involve the sequential loss of pentafluorophenyl radicals (C6F5•) or related fragments. The observation of ions corresponding to [Pb(C6F5)3]+, [Pb(C6F5)2]+, and [Pb(C6F5)]+ would be anticipated. A hypothetical fragmentation pattern is outlined in the table below.

| Ion | m/z (calculated for 208Pb) | Description |

| [Pb(C6F5)4]+ | 876.0 | Molecular Ion |

| [Pb(C6F5)3]+ | 709.0 | Loss of one C6F5 group |

| [Pb(C6F5)2]+ | 542.0 | Loss of two C6F5 groups |

| [Pb(C6F5)]+ | 375.0 | Loss of three C6F5 groups |

| [C6F5]+ | 167.0 | Pentafluorophenyl cation |

Note: This table represents a plausible fragmentation pathway. The actual observed fragments and their relative intensities would depend on the specific ionization technique and conditions used.

Gas Chromatographic Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. While specific GC-MS data for tetrakis(pentafluorophenyl)plumbane is not extensively reported in the literature, the expected behavior of this compound can be inferred from the general principles of mass spectrometry of perfluorinated organometallic compounds.

Upon introduction into the mass spectrometer, tetrakis(pentafluorophenyl)plumbane would undergo ionization, typically by electron impact (EI). The resulting molecular ion, [Pb(C₆F₅)₄]⁺˙, would likely be of low abundance due to the compound's complexity and the energetic nature of the ionization process. The mass spectrum would be dominated by fragment ions resulting from the cleavage of the lead-carbon and carbon-fluorine bonds.

Expected Fragmentation Pathways:

Loss of Pentafluorophenyl Radicals: The primary fragmentation pathway is expected to be the sequential loss of pentafluorophenyl (C₆F₅) radicals. This would give rise to a series of characteristic ions:

[Pb(C₆F₅)₃]⁺

[Pb(C₆F₅)₂]⁺˙

[Pb(C₆F₅)]⁺

Formation of Fluorocarbon Fragments: The pentafluorophenyl ligands themselves can undergo fragmentation, leading to the formation of various fluorocarbon ions. These fragments are characteristic of many perfluoroaromatic compounds.

Lead-Containing Ions: The presence of lead's characteristic isotopic pattern (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a key identifier for all lead-containing fragments in the mass spectrum, providing a clear signature for the compound.

The high degree of fluorination in tetrakis(pentafluorophenyl)plumbane would likely result in a complex mass spectrum with numerous fragment ions. The interpretation of such a spectrum would rely heavily on identifying the isotopic patterns of lead and the characteristic masses of perfluorinated fragments.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of tetrakis(pentafluorophenyl)plumbane has not been detailed in publicly accessible literature, significant insights can be drawn from the crystallographic studies of its lighter congeners, tetrakis(pentafluorophenyl)germane (Ge(C₆F₅)₄) and tetrakis(pentafluorophenyl)stannane (B87218) (Sn(C₆F₅)₄). acs.orgelectronicsandbooks.com These analogous structures provide a robust model for predicting the solid-state conformation of the lead derivative.

Both the germanium and tin compounds crystallize in the tetragonal space group I4. electronicsandbooks.com The central metal atom (Ge or Sn) is tetrahedrally coordinated to the four pentafluorophenyl ligands. electronicsandbooks.com The molecule possesses a high degree of symmetry in the solid state. It is reasonable to expect that tetrakis(pentafluorophenyl)plumbane would adopt a similar molecular geometry, with the larger lead atom at the center of a tetrahedron of pentafluorophenyl groups.

Key structural parameters for the germanium and tin analogs are presented in the table below, which can be used to estimate the expected bond lengths and angles for tetrakis(pentafluorophenyl)plumbane.

| Parameter | Tetrakis(pentafluorophenyl)germane electronicsandbooks.com | Tetrakis(pentafluorophenyl)stannane electronicsandbooks.com |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4 | I4 |

| M-C Bond Length (Å) | 1.956(4) | 2.126(8) |

| C-M-C Angle (°) | 105.0(2) | 105.5(4) |

Given the larger covalent radius of lead compared to tin and germanium, the Pb-C bond length in tetrakis(pentafluorophenyl)plumbane is anticipated to be longer than the 2.126 Å observed in the tin analog. The C-Pb-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric bulk of the pentafluorophenyl ligands. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions, including dispersion forces and potential weak fluorine-fluorine or fluorine-metal contacts.

Advanced X-ray Spectroscopic Techniques for Electronic Structure Analysis

Advanced X-ray spectroscopic techniques are invaluable for probing the electronic structure of complex materials. Methods such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about orbital energies, chemical states, and bonding environments of the constituent elements in tetrakis(pentafluorophenyl)plumbane.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy involves the excitation of a core-level electron to an unoccupied molecular orbital. The resulting spectrum provides a detailed map of the unoccupied electronic states. For tetrakis(pentafluorophenyl)plumbane, NEXAFS studies at the C K-edge, F K-edge, and Pb L-edges would offer a comprehensive picture of its electronic structure.

C K-edge and F K-edge: Spectra at these edges would primarily probe the unoccupied π* and σ* orbitals of the pentafluorophenyl ligands. The energies and intensities of the spectral features would be sensitive to the electronic effects of the central lead atom on the aromatic rings.

Pb L-edges: Analysis at the lead L-edges would provide information about the unoccupied d-orbitals of the lead atom and how they are involved in bonding with the pentafluorophenyl ligands.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of tetrakis(pentafluorophenyl)plumbane would involve irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.

The binding energies of the core-level electrons are characteristic of each element. For tetrakis(pentafluorophenyl)plumbane, the following core levels would be of particular interest:

| Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Pb 4f | ~138-143 | Oxidation state of lead and its chemical environment. |

| C 1s | ~285-295 | Different carbon environments (e.g., C-Pb, C-C, C-F). |

| F 1s | ~688-690 | The C-F bonding environment. |

The C 1s spectrum is expected to be complex, with distinct peaks for the carbon atoms bonded to lead and those bonded to fluorine. The high electronegativity of fluorine will shift the C 1s binding energies of the fluorinated carbons to higher values. The Pb 4f spectrum will consist of a spin-orbit split doublet (4f₇/₂ and 4f₅/₂), and its binding energy will be indicative of the formal oxidation state of the lead atom.

Theoretical and Computational Investigations of Tetrakis Pentafluorophenyl Plumbane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonding in molecules like tetrakis(pentafluorophenyl)plumbane. These methods provide insights into orbital energies, electron density distribution, and the covalent and ionic character of bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A hypothetical DFT study of tetrakis(pentafluorophenyl)plumbane would likely involve the selection of an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set suitable for heavy elements like lead and for describing the electronic structure of fluorine-rich phenyl groups.

Such a study would aim to:

Optimize the molecular geometry to find the most stable three-dimensional structure.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to determine the electronic band gap, which is crucial for understanding the molecule's reactivity and electronic properties.

Perform population analysis (e.g., Mulliken, NBO) to determine partial atomic charges and understand the polarity of the Pb-C and C-F bonds.

Analyze the nature of the chemical bonds between the lead atom and the pentafluorophenyl ligands.

Ab Initio and Relativistic Calculation Approaches

For a heavy element like lead, relativistic effects become significant and can influence the electronic structure and properties of the molecule. Ab initio methods, which are based on first principles without empirical parameterization, coupled with relativistic corrections, would provide a more accurate description.

Key aspects of these calculations would include:

Hartree-Fock (HF) and Post-Hartree-Fock Methods: While HF is a starting point, more accurate methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be necessary to account for electron correlation.

Relativistic Effects: Scalar relativistic effects can be included through methods like the Zeroth-Order Regular Approximation (ZORA) or by using relativistic effective core potentials (RECPs) for the lead atom. These are crucial for accurately predicting properties like bond lengths and bond energies involving the heavy lead atom.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the four pentafluorophenyl groups around the central lead atom. The bulky and electron-withdrawing nature of these groups would likely lead to a sterically crowded arrangement.

An MD simulation would involve:

Developing a force field that accurately describes the interatomic potentials for a molecule containing lead and highly fluorinated rings, or using a quantum mechanics/molecular mechanics (QM/MM) approach.

Simulating the molecule's motion over time to explore different rotational conformations (dihedral angles) of the phenyl groups.

Identifying the most stable and low-energy conformers and understanding the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate potential chemical reactions involving tetrakis(pentafluorophenyl)plumbane, such as its decomposition or its reaction with other chemical species. This involves mapping the potential energy surface of the reaction.

A typical study would:

Identify the structures of reactants, products, and any intermediates.

Locate the transition state structure for each step of the reaction.

Calculate the activation energy, which determines the reaction rate.

Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the reactants and products.

Predictive Studies of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. For tetrakis(pentafluorophenyl)plumbane, these predictions would be invaluable for its experimental characterization.

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies would help in assigning the peaks in experimental IR and Raman spectra to specific molecular vibrations, such as the Pb-C stretching and the various modes of the pentafluorophenyl rings.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts (e.g., for ¹³C, ¹⁹F, and ²⁰⁷Pb) would be instrumental in interpreting experimental NMR data and confirming the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum, providing insight into the molecule's photophysical properties.

In the absence of specific published data for tetrakis(pentafluorophenyl)plumbane, the table below provides a hypothetical summary of the types of data that would be generated from such computational studies.

| Computational Method | Predicted Property | Hypothetical Finding for Tetrakis(pentafluorophenyl)plumbane |

| DFT (e.g., B3LYP) | Optimized Geometry | Tetrahedral coordination around the central lead atom. |

| DFT (e.g., B3LYP) | HOMO-LUMO Gap | A relatively large gap, suggesting high stability. |

| NBO Analysis | Atomic Charges | Significant positive charge on the lead atom and negative charges on the fluorine atoms. |

| Relativistic Calculations | Bond Lengths | Pb-C bond lengths that are influenced by relativistic effects. |

| Molecular Dynamics | Conformational Analysis | Sterically hindered rotation of the pentafluorophenyl groups. |

| TD-DFT | UV-Vis Absorption | Strong absorption in the UV region. |

Coordination Chemistry of Tetrakis Pentafluorophenyl Plumbane and Its Derivatives

Ligand Properties and Coordination Modes of Perfluorinated Aryl Groups

Perfluorinated aryl groups, such as the pentafluorophenyl (C₆F₅) group, are known to possess distinct electronic and steric characteristics that significantly influence the properties of the molecules they are part of. The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, rendering the aryl ring electron-deficient. This generally leads to weaker σ-donating and potentially enhanced π-accepting capabilities when coordinated to a metal center.

In the context of tetrakis(pentafluorophenyl)plumbane, the four C₆F₅ groups are covalently bonded to the lead(IV) center. For this molecule to act as a ligand, coordination would likely occur through one or more of the fluorine atoms or the π-system of the aryl rings. However, the electron-poor nature of the pentafluorophenyl rings would make π-coordination to electron-deficient metal centers unfavorable. Coordination through the fluorine atoms as Lewis basic sites is conceivable, but the strength of such interactions is expected to be weak.

Table 1: General Properties of Perfluorinated Aryl Ligands

| Property | Description | Implication for Coordination |

|---|---|---|

| Electronic Effect | Strong inductive electron withdrawal | Weakens σ-donation, potentially enhances π-acidity. |

| Steric Hindrance | Bulky nature of the C₆F₅ group | Can enforce lower coordination numbers and influence molecular geometry. |

| Coordination Sites | π-system of the aryl ring, fluorine atoms | π-coordination is less favorable than for electron-rich arenes; fluorine coordination leads to weak interactions. |

This table presents generalized properties and their implications. Specific data for tetrakis(pentafluorophenyl)plumbane is not available in the reviewed literature.

Synthesis and Characterization of Heterometallic Complexes

The synthesis of heterometallic complexes typically involves the reaction of a metal-containing ligand with a different metal salt or complex. If tetrakis(pentafluorophenyl)plumbane were to serve as a building block for such complexes, it would likely function as a metalloligand. The synthetic strategy would depend on the targeted coordination mode. For instance, reaction with a Lewis acidic metal center might induce coordination through the fluorine atoms.

Characterization of such hypothetical heterometallic complexes would rely on standard techniques in inorganic and organometallic chemistry. X-ray crystallography would be indispensable for elucidating the solid-state structure and confirming the coordination mode. Multinuclear NMR spectroscopy (¹⁹F, ²⁰⁷Pb, and the other metal nucleus) would provide crucial information about the solution-state structure and the electronic environment of the nuclei upon coordination.

A comprehensive search of chemical databases and the scientific literature did not yield any specific examples of heterometallic complexes synthesized from tetrakis(pentafluorophenyl)plumbane.

Interactions with Lewis Acids and Bases

The interaction of tetrakis(pentafluorophenyl)plumbane with Lewis acids and bases is another unexplored facet of its chemistry.

Interaction with Lewis Bases: As a lead(IV) compound with four strongly electron-withdrawing groups, the lead center in tetrakis(pentafluorophenyl)plumbane is expected to be significantly Lewis acidic. Therefore, it could potentially form adducts with Lewis bases. The strength of this interaction would be influenced by the steric bulk of both the plumbane (B1204880) and the incoming Lewis base.

Interaction with Lewis Acids: The potential for tetrakis(pentafluorophenyl)plumbane to act as a Lewis base is limited. The lone pairs on the fluorine atoms are the most likely sites for interaction with a strong Lewis acid. However, the electron-withdrawing nature of the C₆F₅ ring would reduce the basicity of these fluorine atoms.

No experimental studies detailing the formation of adducts between tetrakis(pentafluorophenyl)plumbane and Lewis acids or bases have been found in the public domain.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the study of non-covalent interactions that direct the assembly of molecules into larger, ordered structures. Perfluorinated organic compounds are known to participate in specific non-covalent interactions, such as halogen bonding (involving the fluorine atoms) and π-π stacking interactions, which can be significantly different from those of their non-fluorinated analogues.

It is plausible that tetrakis(pentafluorophenyl)plumbane could engage in such interactions to form supramolecular architectures. The electron-poor nature of the pentafluorophenyl rings could lead to favorable π-π stacking with electron-rich aromatic systems. Furthermore, the fluorine atoms could act as halogen bond acceptors. However, without experimental evidence, such as crystal structure analysis of the compound itself or its co-crystals, any discussion of its role in self-assembly remains speculative.

Catalytic and Materials Science Applications of Tetrakis Pentafluorophenyl Plumbane

Integration into Advanced Functional MaterialsNo information was found regarding the incorporation or utility of Tetrakis(pentafluorophenyl)plumbane in the development of advanced functional materials.

This lack of data highlights a potential area for future research, but at present, prevents the creation of a scientifically grounded article on the specified topics for this particular compound.

Future Perspectives and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of organolead compounds has historically relied on methods that are often inefficient. For instance, the commercial process for tetraethyllead (B6334599) for many years involved the reaction of a sodium-lead alloy with ethyl chloride, where a significant portion of the lead resulted as a byproduct requiring reprocessing. google.com Future research will focus on developing more sophisticated and atom-economical synthetic routes for Plumbane (B1204880), tetrakis(pentafluorophenyl)-.

Key research directions are expected to include:

Advanced Catalytic Cross-Coupling: Adapting modern palladium-catalyzed cross-coupling reactions, which have proven effective for other perfluoro-organic compounds, could provide a highly efficient and selective route to forming the lead-carbon bonds. mdpi.com

Metal-Free Catalytic Systems: Investigating the use of potent Lewis acids, such as borane (B79455) derivatives that are known to catalyze reactions in organosilicon chemistry, may lead to novel metal-free pathways for synthesizing organolead structures. mdpi.com

Mechanistic-Driven Process Optimization: A deeper understanding of reaction mechanisms will enable the design of processes that minimize waste and maximize yield, potentially utilizing novel bimetallic reagents or electrochemical methods. google.com

| Synthetic Approach | Potential Advantage | Research Focus |

| Catalytic Cross-Coupling | High efficiency, selectivity, and functional group tolerance. | Development of lead-specific ligand systems and optimization of reaction conditions. |

| Alternative Catalysis | Avoidance of transition metal contaminants. | Exploration of main-group catalysts and photoredox catalysis. |

| Electrochemical Synthesis | Mild reaction conditions and reduced use of chemical reagents. | Design of suitable electrode materials and electrolyte systems for organolead synthesis. |

Development of Advanced Characterization Techniques for Organolead Compounds

The precise characterization of heavy, and potentially reactive, organometallic compounds like Plumbane, tetrakis(pentafluorophenyl)- presents a significant challenge. While standard techniques such as X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) are foundational, future research will necessitate the application and development of more advanced methods. numberanalytics.com

Emerging characterization frontiers include:

Microcrystal Electron Diffraction (MicroED): This technique is particularly promising for organometallic chemistry where obtaining large, high-quality single crystals for traditional X-ray crystallography can be a major bottleneck. researchgate.net MicroED can determine complex structures from nanocrystals, opening the door to characterizing previously intractable intermediates and final products. researchgate.net

In-Situ Spectroscopy and Microscopy: Techniques that allow for the real-time study of materials under reaction conditions are invaluable. numberanalytics.com Future work could employ in-situ spectroscopic methods to observe the formation and reactivity of Plumbane, tetrakis(pentafluorophenyl)-, providing direct insight into its electronic behavior and stability.

Advanced Mass Spectrometry: Methods like Laser Desorption Ionization Mass Spectrometry are well-suited for the rapid and precise determination of the molecular weights of complex, high-mass compounds, which is essential for confirming the synthesis of the target molecule. westernresearch.org

Expansion of Theoretical Modeling Approaches for Heavy Main Group Elements

The chemical properties of compounds containing heavy main-group elements like lead are significantly influenced by relativistic effects, which alter the energies and shapes of atomic orbitals. acs.orgresearchgate.net Accurately predicting the structure, bonding, and reactivity of Plumbane, tetrakis(pentafluorophenyl)- requires sophisticated computational models that go beyond standard approximations.

Future theoretical research will likely concentrate on:

Improved Relativistic Models: Developing and applying more accurate and computationally efficient methods to account for relativistic effects will be critical for reliable predictions of molecular properties. researchgate.net This includes refining basis sets specifically designed for heavy elements. mdpi.com

Modeling Reaction Pathways: Computational chemistry can be used to map out potential energy surfaces for synthetic reactions, identify transition states, and predict the viability of proposed catalytic cycles, thereby guiding experimental efforts.

Analysis of Non-Covalent Interactions: The highly fluorinated phenyl rings are capable of engaging in complex non-covalent interactions (e.g., π-π stacking, halogen bonding). Theoretical modeling will be essential to understand and predict how these interactions dictate the supramolecular chemistry and material properties of Plumbane, tetrakis(pentafluorophenyl)-.

| Modeling Aspect | Key Challenge | Future Direction |

| Electronic Structure | Accounting for relativistic effects on lead's valence orbitals. acs.orgresearchgate.net | Implementation of advanced relativistic Hamiltonians and development of specialized basis sets. mdpi.com |

| Chemical Bonding | Describing the unique nature of bonds involving heavy elements, which can have significant charge-shift character. acs.org | Application of topological analyses and valence bond theory to elucidate bonding patterns. |

| Reactivity Prediction | Modeling the high activation barriers and complex potential energy surfaces. | Use of multiscale modeling (QM/MM) and ab initio molecular dynamics simulations. |

Identification of Untapped Catalytic Potentials

While catalysis has been dominated by transition metals, there is a growing realization that heavy main-group elements can exhibit similar reactivity. researchgate.net The unique electronic properties of Plumbane, tetrakis(pentafluorophenyl)-, particularly the strong electron-withdrawing nature of the ligands, suggest significant, yet unexplored, catalytic potential.

Promising areas for investigation are:

Lewis Acid Catalysis: The lead center, made highly electrophilic by the four pentafluorophenyl groups, could function as a potent Lewis acid catalyst for a variety of organic transformations.

C-F Bond Activation: The activation and transformation of strong carbon-fluorine bonds is a major challenge in chemistry. nih.gov Research could explore the potential of Plumbane, tetrakis(pentafluorophenyl)- or its derivatives to catalyze reactions such as hydrodefluorination, which is critical for the modification of fluorochemicals. nih.gov

Electrocatalysis: Given the growing interest in using electrocatalysis to break down perfluorinated substances (PFAS), the unique properties of this organolead compound could be harnessed in the design of novel electrocatalytic systems for environmental remediation or synthetic applications. nih.gov

Novel Material Design and Engineering Strategies

The rigid, well-defined tetrahedral geometry and the presence of multiple perfluorinated aromatic rings make Plumbane, tetrakis(pentafluorophenyl)- an attractive building block, or tecton, for the construction of advanced materials.

Future research in material design could focus on:

Supramolecular Assemblies: The pentafluorophenyl groups can direct the self-assembly of molecules through predictable non-covalent interactions, leading to the formation of ordered crystalline materials with potential applications in electronics or sensing.

Porous Frameworks: It could be used as a structural node to construct highly stable Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The high fluorine content in such materials could impart unique properties, such as high thermal stability, chemical resistance, and specific gas sorption capabilities.

Fluorinated Polymers: Incorporating the Plumbane, tetrakis(pentafluorophenyl)- unit into a polymer backbone could lead to new materials with exceptional properties. Perfluorinated polymers are known for their chemical inertness and unique surface properties. mdpi.com The inclusion of a heavy element like lead could add novel electronic or optical functionalities.

Q & A

Q. What are the established synthesis protocols for Tetrakis(pentafluorophenyl)plumbane, and how can purity be validated?

Methodological Answer: Tetrakis(pentafluorophenyl)plumbane is synthesized via transmetallation reactions, typically involving lead halides (e.g., PbCl₄) and pentafluorophenyl Grignard or lithium reagents. A representative procedure involves reacting PbCl₄ with 4 equivalents of pentafluorophenyllithium in anhydrous THF under inert atmosphere at -78°C, followed by gradual warming to room temperature . Purity Validation:

- NMR Spectroscopy: ¹⁹F and ²⁰⁷Pb NMR are critical for verifying substituent coordination and lead center environment. The absence of residual solvent or halide peaks confirms purity .

- Mass Spectrometry: High-resolution MS (e.g., MALDI-TOF) detects molecular ion peaks (e.g., [M]⁺) and fragmentation patterns consistent with the pentafluorophenyl ligands .

- Elemental Analysis: Carbon and fluorine percentages should align with theoretical values (C: ~38%, F: ~45%) .

Q. What spectroscopic techniques are most effective for characterizing Tetrakis(pentafluorophenyl)plumbane’s structure?

Methodological Answer:

- X-ray Crystallography: Resolves the tetrahedral geometry of the lead center and confirms bond lengths (e.g., Pb–C: ~2.15 Å) and angles. Crystallization is performed in hexane at -20°C .

- ¹⁹F NMR: Identifies ligand symmetry; a single peak at ~-143 ppm (δ) indicates equivalent pentafluorophenyl groups .

- ²⁰⁷Pb NMR: A sharp resonance near ~2800 ppm (δ) confirms the +4 oxidation state and absence of Pb(II) impurities .

Advanced Research Questions

Q. How does the steric and electronic profile of Tetrakis(pentafluorophenyl)plumbane influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing pentafluorophenyl groups reduce electron density at the lead center, enhancing its electrophilicity in oxidative addition reactions. Steric bulk from the ligands limits access to the metal center, favoring reactions with small substrates (e.g., aryl iodides over chlorides). Experimental Design:

- Compare catalytic activity in Stille couplings using substrates of varying steric demand (e.g., PhI vs. 2,6-dimethylphenyl iodide).

- Monitor reaction progress via GC-MS and quantify turnover numbers (TONs) to correlate ligand effects with efficiency .

Data Contradictions:

Conflicting reports on catalytic efficiency may arise from solvent choice (e.g., THF vs. toluene) or trace moisture, which degrades the lead center .

Q. What are the thermal decomposition pathways of Tetrakis(pentafluorophenyl)plumbane under inert vs. oxidative conditions?

Methodological Answer:

- Inert Atmosphere (N₂/Ar): Thermogravimetric analysis (TGA) shows decomposition starting at ~180°C, releasing pentafluorobenzene (C₆F₅H) and forming Pb(0) nanoparticles. Confirm via XRD and TEM .

- Oxidative Conditions (Air): Degradation occurs at lower temperatures (~120°C), producing PbO and fluorinated byproducts (e.g., COF₂). Monitor using FTIR and XPS to detect oxide formation .

Key Variables:

Decomposition kinetics depend on heating rate and particle morphology (e.g., bulk vs. nanoscale).

Q. How can computational modeling predict the stability and reactivity of Tetrakis(pentafluorophenyl)plumbane in novel reaction systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/LANL2DZ level to evaluate frontier molecular orbitals (HOMO/LUMO) and predict redox potentials .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF coordination) to assess solubility and aggregation tendencies.

Validation:

Compare computed NMR chemical shifts (²⁰⁷Pb, ¹⁹F) with experimental data to refine accuracy .

Q. What are the challenges in reconciling conflicting reports on Tetrakis(pentafluorophenyl)plumbane’s catalytic activity?

Methodological Answer: Discrepancies often stem from:

- Purity Issues: Trace halides (e.g., Cl⁻) from incomplete synthesis inhibit catalytic sites. Use ICP-MS to quantify residual halides .

- Reaction Conditions: Moisture-sensitive systems require rigorous drying (e.g., molecular sieves, Schlenk techniques) .

Resolution Strategy:

Reproduce experiments under standardized conditions (e.g., 0.1 M substrate, 1 mol% catalyst in dry toluene) and benchmark against known systems (e.g., palladium catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.